(1-Benzyl-1H-1,2,4-triazol-5-yl)methanol

Medicinal Chemistry Physicochemical Profiling Drug Design

A versatile 1,2,4-triazole scaffold where generic analogs fail. Use (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol (CAS 111340-43-3) for reproducible structure-activity relationship (SAR) studies in agrochemical and CNS drug programs. Its unique N1-benzyl and C5-hydroxymethyl substitution pattern ensures distinct LogP (0.82) and PSA (50.94 Ų) properties not found in regioisomers, critical for modulating blood-brain barrier penetration and systemic mobility in planta. Supplied at ≥97% purity for research use, eliminating the risk of compromised lead optimization due to inconsistent starting materials.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 111340-43-3
Cat. No. B047107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzyl-1H-1,2,4-triazol-5-yl)methanol
CAS111340-43-3
Synonyms(2-BENZYL-2H-[1,2,4]TRIAZOL-3-YL)-METHANOL
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=NC=N2)CO
InChIInChI=1S/C10H11N3O/c14-7-10-11-8-12-13(10)6-9-4-2-1-3-5-9/h1-5,8,14H,6-7H2
InChIKeyIGIZOEHOBLWJBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Benzyl-1H-1,2,4-triazol-5-yl)methanol: Chemical Profile & Procurement


(1-Benzyl-1H-1,2,4-triazol-5-yl)methanol is a functionalized 1,2,4-triazole derivative characterized by a benzyl substituent at the N1 position and a hydroxymethyl group at the C5 position of the triazole ring . This specific substitution pattern yields a molecular formula of C10H11N3O (MW: 189.21 g/mol) and confers distinct physicochemical properties including a predicted density of 1.22±0.1 g/cm³, a melting point of 78 °C, and a predicted pKa of 13.25±0.10 . The compound is typically supplied at ≥97% purity for research applications and is recognized for its utility as a versatile synthetic intermediate, leveraging the reactivity of both the triazole core and the primary alcohol handle for further derivatization . Its structural features enable participation in metal coordination, hydrogen bonding, and modular synthetic elaboration, making it a valued scaffold in medicinal chemistry and agrochemical research programs.

(1-Benzyl-1H-1,2,4-triazol-5-yl)methanol: Generic Substitution Risk


Substitution with other 1,2,4-triazole derivatives—including regioisomers (e.g., 1,2,3-triazoles), N-unsubstituted analogs (e.g., 1H-1,2,4-triazole-5-methanol), or alternative C5 substituents—introduces significant and often unpredictable changes to molecular geometry, electronic distribution, hydrogen-bonding capacity, and lipophilicity that directly alter biological target engagement, physicochemical stability, and synthetic utility [1][2]. The specific combination of a benzyl N1-substituent and a hydroxymethyl C5-group in the target compound establishes a defined LogP of approximately 0.82 and a polar surface area (PSA) of 50.94 Ų, parameters that are critically linked to membrane permeability and solubility profiles distinct from other 1,2,4-triazole alcohols [3]. Moreover, the position of substitution on the triazole ring has been demonstrated to markedly influence antifungal activity in structure-activity relationship (SAR) studies, with C5-substitution patterns affecting potency and selectivity profiles relative to alternative regioisomers [4]. Consequently, using a generic or readily available triazole analog in place of (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol without rigorous validation is likely to compromise experimental reproducibility, alter structure-activity trends, and invalidate comparative SAR analyses.

(1-Benzyl-1H-1,2,4-triazol-5-yl)methanol: Differentiation vs. Key Analogs


LogP & PSA Differentiation

(1-Benzyl-1H-1,2,4-triazol-5-yl)methanol exhibits a calculated LogP of 0.82, which is substantially higher than that of the non-benzylated analog 1H-1,2,4-triazole-5-methanol (calculated LogP ≈ -0.5), reflecting the lipophilic contribution of the N1-benzyl group [1]. This increase in lipophilicity correlates with enhanced membrane permeability, a critical parameter for intracellular target engagement. The polar surface area (PSA) of 50.94 Ų for the target compound is also distinct from that of 1H-1,2,4-triazole-5-methanol (PSA ≈ 59.3 Ų), indicating altered hydrogen-bonding potential that can influence off-target interactions and solubility profiles [1].

Medicinal Chemistry Physicochemical Profiling Drug Design

Electron-Withdrawing Power vs. Other Azoles

The 1,2,4-triazol-5-yl substituent, which constitutes the core heterocyclic unit of the target compound, exhibits a π-electron-withdrawing power (quantified as charge demand cX) that is considerably greater than that of other 1,3-azoles including 2-imidazolyl, 2-oxazolyl, and 2-benzoimidazolyl groups [1]. NMR studies on related carbanions indicate that the charge demand of the 1,2,4-triazol-5-yl group approaches that of certain mono- and diazinyl substituents, enabling effective delocalization of negative charge across all three nitrogen atoms [1]. This electronic profile is distinct from that of 1,2,3-triazole regioisomers and other five-membered heterocycles, which exhibit different patterns of charge distribution and aromatic stabilization.

Physical Organic Chemistry Medicinal Chemistry Electronic Effects

Broad-Spectrum Systemic Fungicidal Activity

The 1-aralkyl-1,2,4-triazole class, which encompasses the structural motif of (1-benzyl-1H-1,2,4-triazol-5-yl)methanol, has been established in patent literature as providing broad-spectrum systemic fungicidal activity against a panel of economically important phytopathogenic fungi [1][2]. Compounds within this class have demonstrated efficacy in controlling barley net blotch (Helminthosporium teres), grey mold (Botrytis cinerea), bean powdery mildew (Erysiphe polygoni), grape downy mildew (Plasmopora viticola), rice blast (Piricularia oryzae), tomato late blight (Phytophthora infestans), and wheat stem rust (Puccinia graminis f. sp. tritici race 15B-2) [1]. This broad-spectrum activity profile distinguishes 1-aralkyl-1,2,4-triazoles from other triazole fungicide subclasses that exhibit narrower pathogen specificity or lack systemic mobility.

Agrochemical Fungicide Plant Protection

One-Pot Synthesis under Mild Aqueous Conditions

(1-Benzyl-1H-1,2,4-triazol-5-yl)methanol and related 1-benzyl-1,2,4-triazole derivatives can be accessed via a one-pot synthesis from benzyl halides and alkynes in a nonionic nanomicelle system using water as the solvent at room temperature [1]. This methodology avoids the isolation of hazardous organic azides and proceeds under milder conditions than traditional CuAAC protocols requiring organic solvents and elevated temperatures. In contrast, the synthesis of structurally similar 1,2,3-triazole regioisomers often necessitates the use of organic azides and copper catalysts in organic media, while alternative heterocyclic alcohols may require multi-step sequences with protecting group manipulations [1].

Synthetic Methodology Green Chemistry Click Chemistry

(1-Benzyl-1H-1,2,4-triazol-5-yl)methanol: Research & Industrial Applications


Broad-Spectrum Systemic Fungicide Development

Research teams developing novel crop protection agents should prioritize (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol as a core scaffold for lead optimization programs targeting systemic fungicides [1]. The established broad-spectrum activity of 1-aralkyl-1,2,4-triazoles against key phytopathogens—including Botrytis cinerea, Phytophthora infestans, and Puccinia graminis—provides a validated starting point for structure-activity relationship (SAR) exploration [1][2]. The hydroxymethyl group at C5 offers a convenient synthetic handle for introducing prodrug moieties, improving formulation compatibility, or modulating physicochemical properties without disrupting the pharmacophoric triazole core. This scaffold enables systematic exploration of substituent effects on both fungicidal potency and systemic mobility in planta.

CNS-Penetrant Drug Candidate Scaffold

Medicinal chemists pursuing central nervous system (CNS) targets should evaluate (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol as a privileged starting point due to its favorable physicochemical profile [1]. The compound's LogP of 0.82 and polar surface area of 50.94 Ų fall within ranges empirically associated with favorable blood-brain barrier penetration [1]. Additionally, the demonstrated electron-withdrawing character of the 1,2,4-triazol-5-yl core can be exploited to modulate the pKa of adjacent functional groups, fine-tuning the ionization state of drug candidates at physiological pH [3]. The hydroxymethyl substituent further provides a versatile vector for introducing diversity elements while maintaining the core pharmacophore recognized by targets such as cannabinoid CB1 receptors, cytochrome P450 enzymes, and various kinases.

Green Chemistry Triazole Synthesis

Academic and industrial process chemistry groups focused on sustainable synthesis should employ (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol and its analogs as benchmark substrates for developing and validating green chemistry protocols [1]. The demonstrated one-pot aqueous nanomicelle synthesis of 1-benzyl-1,2,4-triazoles serves as a model system for optimizing reaction parameters, evaluating alternative micellar catalysts, and assessing scalability [1]. This scaffold is particularly valuable for comparative studies between 1,2,4-triazole and 1,2,3-triazole synthetic methodologies, enabling quantitative assessment of green chemistry metrics including E-factor, process mass intensity, and solvent sustainability scores.

Electronic Structure & Charge Delocalization Studies

Physical organic chemists investigating aromaticity, charge delocalization, and substituent electronic effects should utilize (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol and its derivatives as model systems for probing the electronic structure of 1,2,4-triazoles [1]. The well-characterized π-electron-withdrawing power of the 1,2,4-triazol-5-yl group, quantified via charge demand (cX) parameters derived from 13C and 15N NMR spectroscopy, provides a robust foundation for computational validation studies [1]. Comparative analysis with other 1,3-azoles and diazinyl substituents enables fundamental insights into the relationship between heterocyclic structure and electronic properties, with implications for rational design of catalysts, ligands, and functional materials.

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